Bis-(2-Methyl-d3-3-furyl)disulfide is an organic compound classified as a disulfide derivative of 2-methyl-3-furanthiol. Its chemical formula is , and it is recognized for its distinctive flavor profile, often described as having a roasted, meat-like aroma. This compound is primarily utilized in the food industry as a flavoring agent and has applications in various scientific research fields.
This compound can be derived from natural sources, particularly in cooked meats and certain teas, where it contributes to their characteristic flavors. It is also synthesized in laboratories for research and industrial purposes.
Bis-(2-Methyl-d3-3-furyl)disulfide can be synthesized through several methods, primarily involving the reaction of 2-methyl-3-furanthiol with oxidizing agents to form disulfides. One common method includes:
The synthesis requires careful control of temperature and reactant concentrations to ensure high yields and purity of the final product. The reaction conditions may vary based on the specific oxidizing agents used.
The molecular structure of Bis-(2-Methyl-d3-3-furyl)disulfide features two 2-methyl-3-furyl groups connected by a disulfide bond.
Bis-(2-Methyl-d3-3-furyl)disulfide can undergo various chemical reactions typical of disulfides, including:
The reactions are generally carried out in organic solvents under inert atmospheres to prevent unwanted side reactions. The stability of disulfides makes them suitable for various applications in organic synthesis.
The mechanism by which Bis-(2-Methyl-d3-3-furyl)disulfide exerts its flavoring properties involves its interaction with olfactory receptors in humans. The sulfur-containing structure is key to its distinctive aroma, which is perceived as savory or meaty.
Research indicates that compounds similar to Bis-(2-Methyl-d3-3-furyl)disulfide exhibit high flavor dilution factors, making them potent flavoring agents in culinary applications.
The compound displays significant stability under normal conditions but can react under extreme oxidative or reductive environments.
Bis-(2-Methyl-d3-3-furyl)disulfide is widely used in:
This compound exemplifies the intersection between chemistry and sensory experience, highlighting its importance in both culinary arts and scientific research.
Bis-(2-Methyl-d3-3-furyl)disulfide (CAS: 136430-24-5) is a deuterated analog of the well-characterized flavor compound bis(2-methyl-3-furyl)disulfide (CAS: 28588-75-2). Its systematic IUPAC name, Bis[2-(trideuteriomethyl)-3-furyl]disulfide, explicitly denotes the replacement of all three hydrogen atoms in each methyl group (–CH₃) with deuterium atoms (–CD₃) [2] [10]. The molecular formula (C₁₀H₄D₆O₂S₂) reflects this isotopic substitution, resulting in a molecular weight of approximately 238.34 g/mol compared to 226.32 g/mol for the non-deuterated form [2] [3].
The compound features two 2-methyl-3-furyl moieties linked by a disulfide (–S–S–) bridge. This structural framework imparts distinctive spectroscopic properties:
Table 1: Key Physical Properties of Bis(2-methyl-3-furyl)disulfide (Non-deuterated Analog)
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 226.32 g/mol | - |
Density | 1.211 g/mL | 25°C |
Boiling Point | 280°C | Standard pressure |
Refractive Index | 1.576 | n20/D |
Flash Point | >110°C | Closed cup |
Solubility | Soluble in organic solvents | Limited in water |
Odor Threshold | <0.1 ppb | - |
Data compiled from [3] [7] [8]
The history of bis(2-methyl-3-furyl)disulfide parallels advancements in flavor chemistry. Initially identified in the 1970s during studies on meat aroma volatiles, it was recognized as a potent contributor to cooked beef aromas at ultratrace concentrations [5] [10]. Regulatory acceptance followed with the assignment of FEMA GRAS number 3259, sanctioning its use as a flavor additive [4].
The deuterated analog emerged more recently (CAS registered 136430-24-5) to address research needs in:
Key developments include its natural certification (2022) for use in clean-label products and studies demonstrating its generation through microbial fermentation of plant substrates [3] [5].
Table 2: Historical Milestones in Furyl Disulfide Research
Year | Development | Significance |
---|---|---|
1970s | Identification in cooked meat volatiles | Established role in meaty aromas |
1990s | FEMA GRAS 3259 designation | Approved for commercial flavor use |
2022 | Natural certification (Kosher, Halal, Non-GMO) | Enabled clean-label applications |
2023 | Fermentation production from onion-Polyporus system | Sustainable production method demonstrated |
2024 | Oral mucin interaction studies | Elucidated flavor release mechanisms in mouthfeel |
Flavor Chemistry Significance:Bis-(2-Methyl-d3-3-furyl)disulfide's non-deuterated counterpart is renowned for its extraordinary sensory potency, detectable at concentrations below 0.1 parts per billion. It delivers a characteristic bloody, seared meat aroma with nuances of pork, chicken, sauerkraut, and onion [5]. Recent applications extend beyond meat flavors:
Material Science Significance:The deuterated analog enables advanced research applications:
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